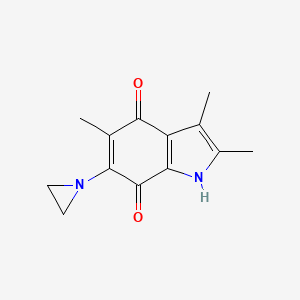![molecular formula C13H17NO B14257182 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde CAS No. 188907-40-6](/img/structure/B14257182.png)
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C13H17NO It is characterized by a cyclobutane ring substituted with a dimethylamino group and a formyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carboxylic acid
Reduction: 2-[4-(Dimethylamino)phenyl]cyclobutan-1-ol
Substitution: Products depend on the nucleophile used, resulting in compounds with different substituents replacing the dimethylamino group.
科学的研究の応用
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclobutane derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
- 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclopentane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclohexane-1-carbaldehyde
Comparison:
Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane, cyclohexane).
Reactivity: The reactivity of these compounds can vary based on ring strain and steric factors. Cyclopropane derivatives tend to be more reactive due to higher ring strain compared to cyclobutane and larger rings.
Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
特性
CAS番号 |
188907-40-6 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-14(2)12-6-3-10(4-7-12)13-8-5-11(13)9-15/h3-4,6-7,9,11,13H,5,8H2,1-2H3 |
InChIキー |
RCBDHRMHOOCGKR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2CCC2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


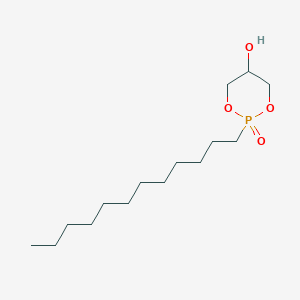
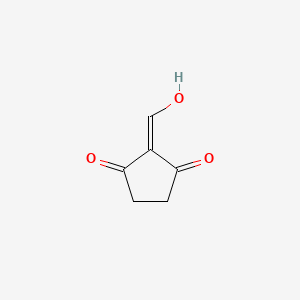
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

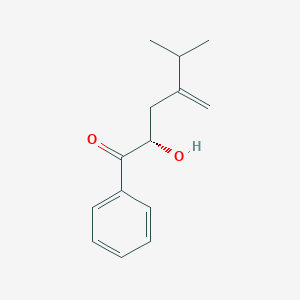
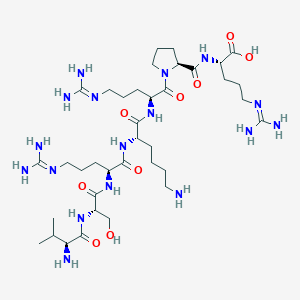
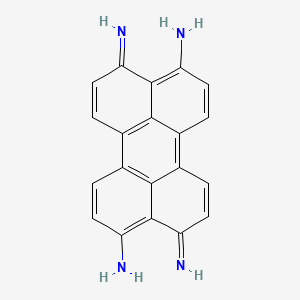
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
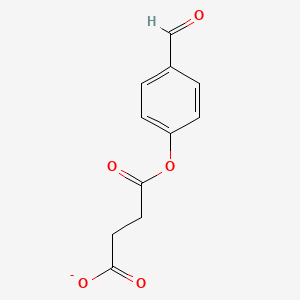
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
